molecular formula C10H16O3 B13164273 Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13164273
M. Wt: 184.23 g/mol
InChI Key: SWROFXZRJINZSV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 4-methyl-2-oxobutanoate with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3

InChI Key

SWROFXZRJINZSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC2C

Origin of Product

United States

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